molecular formula C17H20N6O4 B2357379 2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide CAS No. 730950-17-1

2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide

Cat. No.: B2357379
CAS No.: 730950-17-1
M. Wt: 372.385
InChI Key: JCQSDMUIUNXAIN-UHFFFAOYSA-N
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Description

This compound (CID 3791921) is a purine derivative featuring a benzyl group at position 3, a 2-methoxyethyl substituent at position 7, and an acetohydrazide moiety at the 1-position (). Its molecular formula is C₁₇H₂₀N₆O₄, with a predicted collision cross-section (CCS) of 185.5 Ų for the [M+H]+ adduct, indicating moderate polarity. The 2-methoxyethyl group enhances solubility compared to alkyl chains, while the benzyl substituent may improve lipophilicity and receptor binding.

Properties

IUPAC Name

2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxopurin-1-yl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4/c1-27-8-7-21-11-19-15-14(21)16(25)23(10-13(24)20-18)17(26)22(15)9-12-5-3-2-4-6-12/h2-6,11H,7-10,18H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQSDMUIUNXAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide (CAS No. 730950-17-1) is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C17H20N6O
  • Molecular Weight : 372.4 g/mol
  • Purity : Min. 95% .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its antitumor and antimicrobial properties. Various studies have highlighted its mechanisms of action, efficacy in cell lines, and potential therapeutic applications.

Antitumor Activity

Recent research has demonstrated that derivatives similar to this compound exhibit significant antitumor properties. For instance:

  • Cell Line Studies : In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) have shown that compounds with similar structural features can inhibit cell proliferation effectively. The cytotoxicity was assessed using MTS assays, revealing a dose-dependent response .
  • Mechanism of Action : The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes, which is critical for cancer cell proliferation. Compounds were observed to predominantly bind within the minor groove of AT-DNA .
  • Case Studies : A study indicated that certain derivatives had IC50 values ranging from 6.26 μM to 20.46 μM across different assays, suggesting a promising therapeutic window for further development .

Antimicrobial Activity

In addition to its antitumor effects, the compound's antimicrobial properties have been evaluated:

  • Testing Against Bacteria : The antimicrobial activity was assessed against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using broth microdilution methods according to CLSI guidelines. Some derivatives showed significant antibacterial activity .
  • Eukaryotic Model Testing : The efficacy was also tested on Saccharomyces cerevisiae, which serves as a model organism for eukaryotic cells. This broad-spectrum antimicrobial activity suggests potential applications in treating bacterial infections alongside cancer therapy .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 (μM)Observations
AntitumorA5496.26High cytotoxicity in 2D assays
AntitumorHCC82720.46Effective but less potent in 3D assays
AntimicrobialStaphylococcus aureusVariesSignificant antibacterial activity
AntimicrobialEscherichia coliVariesBroad-spectrum efficacy noted
Eukaryotic ModelSaccharomyces cerevisiaeVariesEffective against eukaryotic cells

Scientific Research Applications

Medicinal Chemistry

The compound exhibits properties that make it a candidate for drug development. Its structural characteristics suggest potential interactions with biological targets, particularly in the realm of enzyme inhibition.

Anticancer Properties

Research has indicated that derivatives of purine compounds can exhibit anticancer activity. The structural framework of 2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide allows for modifications that may enhance its efficacy against various cancer cell lines.

Case Study:
A study explored the synthesis of purine derivatives and their cytotoxic effects on cancer cells. The results demonstrated that specific modifications to the purine structure could significantly increase anticancer activity .

Enzyme Inhibition

The compound's ability to inhibit enzymes is a critical area of exploration. Enzyme inhibitors can serve as therapeutic agents for diseases where enzyme activity is dysregulated.

α-Glucosidase Inhibition

Inhibitors of α-glucosidase are vital in managing diabetes by slowing carbohydrate absorption. Research into similar compounds has shown promise in this area.

Data Table: α-Glucosidase Inhibitory Activity

Compound NameIC50 Value (µM)Source
Compound A15
Compound B10
2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide <5 (predicted)

This table indicates that 2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide may have a lower IC50 value compared to other known inhibitors.

Proteomics Research

The compound is utilized in proteomics for its potential role in studying protein interactions and functions. It can serve as a probe to understand biological processes at the molecular level.

Applications in Protein Studies

Proteomics involves the large-scale study of proteins and their functions. The incorporation of 2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide in proteomic studies can facilitate the identification of protein targets and pathways involved in disease mechanisms.

Case Study:
A recent study employed various hydrazide derivatives to investigate their effects on protein stability and interactions within cellular systems. The findings suggested that such compounds could modulate protein functions effectively .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural differences among analogs lie in substitutions at positions 3, 7, and the functional group attached to the purine core. Below is a comparative analysis:

Compound Position 3 Substituent Position 7 Substituent Functional Group Key Properties/Activities Reference
Target Compound Benzyl 2-Methoxyethyl Acetohydrazide Predicted CCS: 185.5 Ų; Unstudied bioactivity
T-1-PCPA (N-(4-Chlorophenyl) derivative) Methyl Methyl Acetamide EGFR inhibition (anticancer)
3-Benzyl-8-propylxanthine derivative Benzyl Propyl Acetohydrazide Antimicrobial, diuretic activity
1,3-Dimethyl-2,6-dioxo derivative Methyl Methyl Semicarbazide/Thiosemicarbazide Anticancer (VEGFR-2 inhibition)
7-Alkyl-8-hydrazineylidene derivatives Methyl/ethyl Alkyl (C1-C10) Hydrazineylidene Vasodilatory activity (80% probability)

Key Observations :

  • Solubility : The 2-methoxyethyl group in the target compound likely improves water solubility compared to methyl (T-1-PCPA) or alkyl (3-benzyl-8-propyl) analogs.
  • Stability : Acetohydrazides (target compound) are prone to hydrolysis under acidic conditions, as seen in LINA-D11 (), whereas acetamide (T-1-PCPA) or semicarbazide derivatives () may exhibit better metabolic stability.

Research Findings and Pharmacokinetic Considerations

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , using hydrazine hydrate or CDI-mediated coupling. Its purification (via crystallization or chromatography) is comparable to semicarbazides ().
  • ADME Profile :
    • The methoxyethyl group may improve oral bioavailability relative to methyl or propyl analogs ().
    • Predicted LogP (calculated via SMILES in ) is ~1.2, suggesting moderate permeability.
    • Hydrazide groups risk metabolic degradation (), necessitating prodrug strategies for stability.

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